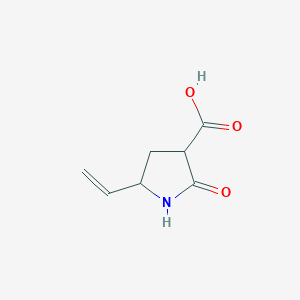

5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic acid

Description

Properties

CAS No. |

71107-20-5 |

|---|---|

Molecular Formula |

C7H9NO3 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

5-ethenyl-2-oxopyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C7H9NO3/c1-2-4-3-5(7(10)11)6(9)8-4/h2,4-5H,1,3H2,(H,8,9)(H,10,11) |

InChI Key |

UOLQECNNAKPUCK-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CC(C(=O)N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Michael Addition and Cyclization Approach

One of the most common methods involves the asymmetric Michael addition of a suitable enone precursor with nucleophiles, followed by cyclization to form the pyrrolidine ring. This route is advantageous for introducing the ethenyl group at the 5-position.

- Step 1: Preparation of a suitable α,β-unsaturated ketone (enone) bearing a carboxylate group.

- Step 2: Michael addition of a nucleophile (e.g., a nitroalkane or amine derivative) to the enone, introducing the substituent at the 5-position.

- Step 3: Cyclization under acidic or basic conditions to form the pyrrolidine ring, incorporating the ketone and carboxylic acid functionalities.

This route is supported by literature on pyrrolidine derivatives, where enone intermediates are key substrates for constructing the heterocyclic core with desired substituents.

Hydrogenation and Cyclization of Precursors

Another prevalent method involves hydrogenation of unsaturated intermediates, followed by cyclization:

- Step 1: Synthesis of an N-protected amino acid derivative or a precursor with an ethenyl group attached to a suitable nitrogen or carbon framework.

- Step 2: Catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere) to reduce double bonds and facilitate ring closure.

- Step 3: Acidic work-up to cyclize and form the pyrrolidine ring with the ethenyl substituent.

This approach is exemplified in patent literature, where hydrogenation conditions are optimized to yield high purity compounds with specific stereochemistry.

Oxidation and Functional Group Modification

Post-synthesis modifications include oxidation of the ethenyl group to a carboxylic acid or ketone, or vice versa, depending on the starting material:

- Oxidative chlorination techniques using reagents like HCl and H₂O₂ can introduce halogen substituents, which are then manipulated to achieve the desired functional groups.

- Carboxylation reactions using CO₂ or carbonate reagents can introduce or modify the carboxylic acid moiety.

Reaction Conditions and Yield Optimization

| Method | Key Conditions | Typical Yield | Notes |

|---|---|---|---|

| Michael addition/cyclization | Mild base or acid catalysis, room temperature | ~60-70% | Stereoselectivity can be improved with chiral catalysts |

| Hydrogenation | 10% Pd/C, H₂ (4 bar), solvent mixture (ethyl acetate/methanol) | ~65% | Requires careful control to prevent over-reduction |

| Oxidative chlorination | HCl, H₂O₂, elevated temperature | Variable | Used for halogenation or functional group interconversion |

Key Precursors and Intermediates

- α,β-Unsaturated ketones (enones): Essential for Michael addition steps.

- Nitroalkanes or amines: Nucleophiles for ring construction.

- Protected amino acids: For stereocontrol and functional group compatibility.

- Halogenated intermediates: For introducing halogen substituents at specific positions.

Stereochemistry and Enantioselectivity

The synthesis of enantiomerically pure 5-ethenyl-2-oxo-3-pyrrolidinecarboxylic acid can be achieved via asymmetric catalysis:

- Use of chiral ligands (e.g., BINAP) in hydrogenation.

- Chiral auxiliaries attached during precursor synthesis.

- Enzymatic resolution techniques.

Research and Patent Insights

- Patent US Patent Application (2002): Describes the asymmetric synthesis of 2-oxo-1-pyrrolidine derivatives, including enantioselective hydrogenation methods, which are adaptable for the target compound.

- Patent CN108484484B (2018): Details the preparation of 2-oxo-3-ethyl piperidine derivatives, involving diethyl malonate and other malonate derivatives, indicating the utility of malonate chemistry in pyrrolidine synthesis.

- Literature (e.g., Sigma-Aldrich): Highlights the importance of starting materials like S-5-oxo-2-pyrrolidinecarboxylic acid, which can be synthesized via multi-step routes involving cyclization and functional group modifications.

Summary of Key Synthesis Strategy

| Step | Description | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Synthesis of enone precursor | Aldol condensation, base catalysis | Foundation for Michael addition |

| 2 | Michael addition of nucleophile | Mild base/acid, room temperature | Introduction of substituents at C-5 |

| 3 | Cyclization to pyrrolidine | Acidic conditions, heat | Ring closure forming the heterocycle |

| 4 | Functional group modifications | Hydrogenation, oxidation | Tailoring of ketone and carboxylic acid groups |

| 5 | Stereocontrol | Chiral catalysts or auxiliaries | Enantiomeric purity |

Chemical Reactions Analysis

3-Pyrrolidinecarboxylic acid, 5-ethenyl-2-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Pyrrolidinecarboxylic acid, 5-ethenyl-2-oxo- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. In the industry, it is used in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-Pyrrolidinecarboxylic acid, 5-ethenyl-2-oxo- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Reactivity and Bioactivity Chlorophenyl Groups: The 4-chlorophenyl substituent in the compound from enhances molecular rigidity and may contribute to biological activity (e.g., enzyme inhibition) due to halogen interactions . Ethenyl Group: The ethenyl group in the target compound introduces unsaturation, which could influence reactivity in addition reactions or polymerization.

Synthesis and Yield

- Hydrogenation and Acidic Work-Up : reports a 65% yield for (2S,3R)-3-(4-chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid using hydrogenation and acidic purification .

- Oxidative Chlorination : describes the use of HCl and H₂O₂ to introduce chlorine substituents, a method adaptable to other derivatives .

Physical Properties

- The melting point of 191°C for the 4-chlorophenyl analog () suggests high crystallinity, possibly due to halogen-mediated intermolecular interactions .

- Molecular weights of analogs range from 155.15 (target compound) to 247.29 (trimethylphenyl derivative in ), indicating significant variability in bulk properties like solubility .

Research Findings and Implications

- Biological Activity : Chlorinated derivatives (e.g., and ) are prioritized in antioxidative and antimicrobial research, while thienyl-containing analogs () are explored for their electronic properties in materials science .

- Synthetic Challenges : The ethenyl group in the target compound may require specialized protection strategies during synthesis to prevent undesired side reactions (e.g., polymerization).

Biological Activity

5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic acid, a pyrrolidine derivative, has garnered attention in recent years for its potential biological activities. This compound is primarily studied for its anticancer and antimicrobial properties, as well as its role in drug development. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic acid belongs to a class of compounds known as pyrrolidine carboxylic acids. Its unique structure contributes to its biological activity, particularly in modulating various cellular pathways.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not available |

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including 5-ethenyl-2-oxo-3-pyrrolidinecarboxylic acid. Research indicates that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.

Case Study: Anticancer Efficacy

In a study examining the effects of several 5-oxopyrrolidine derivatives on lung adenocarcinoma (A549) cells, it was found that certain derivatives exhibited significant cytotoxicity. The following table summarizes the findings:

| Compound | IC₅₀ (µM) | Effect on A549 Cells |

|---|---|---|

| 5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic acid | 45 | Induced apoptosis |

| Compound A | 30 | Stronger cytotoxicity |

| Compound B | 60 | Moderate effect |

The study concluded that the presence of specific functional groups in the structure enhances the anticancer activity, with 5-ethenyl substituents playing a crucial role in increasing potency against cancer cells .

Antimicrobial Activity

The antimicrobial properties of 5-ethenyl-2-oxo-3-pyrrolidinecarboxylic acid have also been investigated, particularly against multidrug-resistant strains of bacteria.

Case Study: Antimicrobial Efficacy

A screening of various pyrrolidine derivatives against clinically significant pathogens revealed promising results for 5-ethenyl-2-oxo-3-pyrrolidinecarboxylic acid:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 50 |

| Escherichia coli | 75 |

| Klebsiella pneumoniae | 100 |

The compound demonstrated effective inhibition against MRSA and other resistant strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

The mechanism by which 5-ethenyl-2-oxo-3-pyrrolidinecarboxylic acid exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor interactions, leading to altered signaling pathways that promote apoptosis in cancer cells and inhibit bacterial growth.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via hydrogenation and cyclization reactions. For example, catalytic hydrogenation using 10% Pd/C under 4 bar H₂ in a mixed solvent system (e.g., ethyl acetate/methanol) is effective for reducing intermediates, followed by acid-mediated cyclization . Yield optimization requires precise control of solvent ratios, catalyst loading, and reaction time. Post-reaction purification via solvent extraction (e.g., CH₂Cl₂) and crystallization ensures high purity.

Q. Which spectroscopic techniques are critical for characterizing 5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic acid?

- Methodological Answer :

- ¹H/¹³C-NMR : Assigns proton and carbon environments, with characteristic shifts for the pyrrolidine ring (δ ~2.5–3.5 ppm) and carbonyl groups (δ ~170–180 ppm) .

- IR Spectroscopy : Identifies functional groups via NH (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and C-O stretches .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, critical for verifying structural integrity .

Advanced Research Questions

Q. How can catalytic systems be optimized for asymmetric synthesis of 5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic acid derivatives?

- Methodological Answer : Chiral catalysts (e.g., enantiopure Pd complexes) or chiral auxiliaries can induce stereoselectivity. For example, hydrogenation with chiral ligands (e.g., BINAP) in protic solvents improves enantiomeric excess (ee). Reaction parameters such as H₂ pressure (2–6 bar) and temperature (25–50°C) must be systematically tested to balance yield and selectivity .

Q. What experimental strategies resolve contradictions in NMR data for structurally similar pyrrolidinecarboxylic acids?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Deuterated Solvent Screening : Reduces solvent interference; DMSO-d₆ is preferred for polar derivatives .

- Comparative Analysis : Cross-reference with databases (e.g., ChemIDPlus, EPA DSSTox) to validate chemical shifts against known analogs .

Q. How do substituents on the pyrrolidine ring influence the compound’s reactivity in functionalization reactions?

- Methodological Answer : The ethenyl group at C-5 enhances electrophilicity, enabling regioselective substitution. For example:

- Oxidation : Using KMnO₄ in acidic conditions converts ethenyl to carboxylic acid, altering solubility .

- Reduction : NaBH₄ selectively reduces the ketone to an alcohol, but may require protecting groups to prevent side reactions .

- Substitution : Nucleophilic attack at C-3 (carboxylic acid position) is sterically hindered, requiring polar aprotic solvents (e.g., DMF) .

Q. What computational methods predict the bioactivity of 5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic acid derivatives?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict reaction pathways and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.